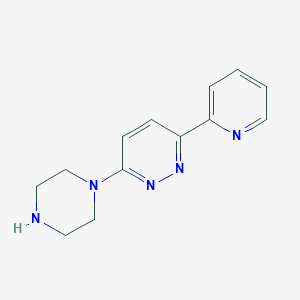

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine

Description

Properties

IUPAC Name |

3-piperazin-1-yl-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-2-6-15-11(3-1)12-4-5-13(17-16-12)18-9-7-14-8-10-18/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCXYZOJJTYDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Piperazine with Halogenated Pyridazine Derivatives

A common approach involves nucleophilic substitution where piperazine reacts with a halogenated pyridazine, such as 3,6-dichloropyridazine or 3-chloro-6-pyridin-2-ylpyridazine, under alkaline conditions to selectively substitute the chlorine at the 3-position with the piperazine moiety.

- Reaction Conditions: Typically performed in aqueous or organic solvents at ambient or slightly elevated temperatures (e.g., 25°C to 80°C).

- Base: Sodium carbonate or other mild bases facilitate the substitution by deprotonating piperazine, increasing its nucleophilicity.

- Outcome: Formation of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine with high yields after purification.

This method is supported by analogous preparation of related piperazine-pyrimidine compounds where N-Boc-piperazine reacts with halogenated heterocycles under alkaline conditions to afford substituted piperazines with good yields (e.g., 93.4% yield for 1-(2-pyrimidine)-4-Boc piperazine).

Protection and Deprotection Strategies for Piperazine

To improve selectivity and yield, the piperazine nitrogen atoms are often protected (e.g., with Boc groups) before the substitution step. After the condensation, the protecting groups are removed under acidic conditions to yield the free piperazine derivative.

- Protection: Use of Boc (tert-butyloxycarbonyl) groups to protect one or both nitrogen atoms of piperazine.

- Deprotection: Treatment with hydrochloric acid or trifluoroacetic acid to remove Boc groups.

- Advantages: Enhances regioselectivity and prevents side reactions.

This strategy is exemplified in the preparation of 1-(2-pyrimidine) piperazine hydrochloride, where Boc-protected piperazine is condensed with 2-chloropyrimidine, followed by acid-mediated Boc removal.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | N-Boc-piperazine + 2-chloropyridazine | Under alkaline conditions (Na2CO3), stir at 25°C for 3 hours | Formation of 1-(2-pyridazinyl)-4-Boc piperazine intermediate; high yield (~93%) |

| 2 | Acid treatment (HCl, 2 M) | Removal of Boc protecting group | Yields this compound hydrochloride salt with high purity |

| 3 | Purification | Filtration, washing, drying | Obtains white powder solid with >99% content |

This sequence ensures selective substitution and high purity of the final compound.

Alternative Synthetic Routes and Modifications

Reductive Amination and Polyamine Elongation

Recent research has explored the synthesis of piperazine-based polyamines that can be used as precursors or analogs for functionalized piperazine derivatives. These methods involve:

- Selective protection of piperazine amines.

- Reductive amination with ketones such as N-methyl-4-piperidone.

- Subsequent deprotection to yield rigid rod-like piperazine compounds.

Although these methods are primarily developed for conjugation chemistry and siRNA delivery systems, the synthetic principles may be adapted for preparing substituted piperazine derivatives like this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield |

|---|---|---|---|---|

| Nucleophilic substitution | 3,6-Dichloropyridazine + Piperazine (Boc-protected) | Na2CO3, water, 25°C, 3 h; Acid deprotection (HCl) | High regioselectivity, mild conditions | ~90-95% |

| Reductive amination (for analogs) | Boc-protected piperazine + N-methyl-4-piperidone | Triacetoxyborohydride, mild base, room temperature | Enables synthesis of polyamine derivatives | 60-80% |

Research Findings and Considerations

- Selectivity: Protecting groups on piperazine nitrogen atoms are crucial to avoid polysubstitution and to direct substitution to the desired nitrogen.

- Reaction Environment: Mild alkaline aqueous conditions favor nucleophilic substitution without degradation of sensitive heterocycles.

- Purification: Filtration and washing of the precipitated product followed by drying provide high-purity solids.

- Yields: Reported yields are consistently high (above 90%) when using optimized conditions.

- Scalability: The methods are amenable to scale-up due to straightforward reaction conditions and common reagents.

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyridazine and pyridine rings contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through multiple pathways .

Comparison with Similar Compounds

The provided evidence highlights three structurally related pyridazine derivatives, enabling a comparative analysis based on substituent effects and synthesis strategies.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyridazine Derivatives

Key Observations:

3-Substituent Variations: Piperazine (target compound): Contains two nitrogen atoms in the ring, enhancing polarity and hydrogen-bonding capacity compared to piperidine (single nitrogen) in . Piperazine derivatives are often employed to improve aqueous solubility in drug design.

6-Substituent Variations :

- Pyridin-2-yl (target compound): Aromatic and planar, facilitating interactions with hydrophobic pockets in proteins.

- Pyrazole (in ): A five-membered heterocycle with two adjacent nitrogen atoms, offering distinct tautomeric properties and metal-binding capabilities.

- Piperidine-carbonyl (in ): The carbonyl group introduces electrophilicity, which may influence reactivity or metabolic stability.

Hypothetical Pharmacological Implications

While direct data for the target compound are unavailable, insights from analogs suggest:

- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms may improve solubility and binding to charged residues in biological targets (e.g., serotonin receptors). Piperidine, being less polar, might enhance membrane permeability.

- Pyridine vs. Pyrazole : Pyridine’s aromaticity could enhance stacking interactions in enzyme active sites, whereas pyrazole’s tautomerism might enable pH-dependent binding.

Biological Activity

Overview

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine is a heterocyclic compound notable for its potential pharmacological applications, particularly in medicinal chemistry. Its structure comprises a piperazine ring and a pyridazine moiety, which are significant for its biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Target Pathogens

The primary biological target of this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The compound's mode of action involves interference with essential biochemical pathways necessary for the survival and proliferation of the pathogen.

Biochemical Interactions

Research indicates that this compound interacts with various enzymes and proteins, including kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it inhibits their activity, which can lead to altered cellular functions such as gene expression and metabolic processes.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes, impacting metabolic pathways. For instance, it can inhibit glycolysis and oxidative phosphorylation, leading to decreased cellular energy production. This inhibition is critical in therapeutic contexts, particularly against cancer and infectious diseases.

Cellular Effects

The compound influences cell function by modulating signaling pathways and gene expression. It has been observed to alter the expression of genes involved in cell cycle regulation, promoting apoptosis in certain cancer cell lines.

Anti-Tubercular Activity

The anti-tubercular efficacy of this compound has been quantified through various studies. The following table summarizes its inhibitory concentrations (IC50) against Mycobacterium tuberculosis:

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.35 - 2.18 |

These values indicate a promising level of activity that warrants further exploration in drug development.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound across different fields:

- Antimicrobial Applications : Research has demonstrated its effectiveness against various bacterial strains, showing potential for development into a therapeutic agent for infections resistant to conventional antibiotics.

- Cancer Research : Case studies indicate that derivatives of this compound exhibit anti-cancer properties by inducing apoptosis in tumor cells through the modulation of signaling pathways.

- Enzyme Modulation : Studies have revealed interactions with enzymes such as urease, suggesting potential applications in treating related diseases and conditions.

Q & A

Q. What are the standard synthetic routes for 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine?

- Methodological Answer : The compound is synthesized via two primary routes:

- Mannich Reaction : Reacting halogen-substituted pyridazine derivatives (e.g., 3-bromo-6-pyridin-2-ylpyridazine) with piperazine and formaldehyde under reflux in ethanol. This method is effective for introducing secondary amines like piperazine to the pyridazine core .

- Suzuki Coupling : For functionalized derivatives, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with (hetero)aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture (e.g., dioxane/water) at 80–100°C .

Key Characterization : Post-synthesis, confirm structure via ¹H/¹³C NMR, HPLC purity (>95%), and mass spectrometry.

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep containers tightly sealed in a dry, well-ventilated area away from ignition sources. Electrostatic discharge precautions are critical .

- Spill Management : Collect spills using vacuum systems or non-sparking tools. Dispose as hazardous waste via licensed facilities .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substituent positions and purity.

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight.

- X-ray Crystallography : For structural elucidation, single-crystal diffraction resolves bond angles and intermolecular interactions (e.g., π-π stacking in pyridazine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Comparative Assays : Test derivatives (e.g., halogen-substituted analogs) under identical conditions (e.g., cell lines, dose ranges) to isolate substituent effects. For example, 6-halogeno-2-thioxoimidazo[4,5-b]pyridine derivatives show varying receptor affinities due to steric/electronic differences .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values and assess potency discrepancies.

- Meta-Analysis : Cross-reference data with crystallographic studies (e.g., hydrogen bonding patterns in pyridazine-amine interactions) to explain activity variations .

Q. What advanced techniques are used to analyze structural and electronic properties?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds between piperazine N-H and pyridazine N atoms) .

- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, guiding SAR studies.

- Spectroelectrochemistry : For optoelectronic applications, UV-vis-NIR spectroscopy under controlled potentials reveals redox-driven spectral shifts in thienylpyridazine derivatives .

Q. How to design structure-activity relationship (SAR) studies for pyridazine-piperazine hybrids?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with diverse groups at the pyridazine C-3 position (e.g., aryl, nitrile, nitro) to modulate electron-withdrawing/donating effects .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., piperazine NH hydrogen bonding with kinase ATP pockets).

- In Vivo/In Vitro Correlation : Compare receptor binding (e.g., radioligand assays) with pharmacokinetic profiles (e.g., plasma stability in rodent models) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.